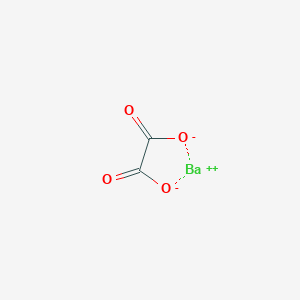

barium(2+);oxalate

Description

Current Paradigms in Alkaline Earth Oxalate (B1200264) Chemistry Research

Research into alkaline earth oxalates, a group that includes compounds of magnesium, calcium, strontium, and barium, is currently driven by their potential applications in diverse fields. A significant area of investigation is their use in thermochemical energy storage (TCES). acs.org For instance, calcium oxalate has been identified as a promising TCES material due to its reversible dehydration and hydration behavior. acs.orgresearchgate.net However, studies have shown that other alkaline earth oxalates, including barium oxalate, exhibit irreversible dehydration, which is linked to their crystal structures transforming into dense networks that prevent rehydration. acs.orgresearchgate.net This has spurred further research into understanding the structural factors that govern the reversibility of these processes.

Another key research paradigm is the use of alkaline earth oxalates as precursors for the synthesis of technologically important materials. researchgate.netscirp.org For example, the thermal decomposition of these oxalates provides a route to produce metal carbonates and oxides with controlled purity and morphology. akjournals.comcapes.gov.br In the context of catalysis, alkaline earth modified activated carbon supported copper catalysts have been investigated for their enhanced selectivity in hydrogenation reactions, such as the conversion of dimethyl oxalate to methyl glycolate. rsc.org The introduction of elements like calcium and strontium has been shown to improve catalyst performance by influencing the particle size and dispersion of the active metal phase. rsc.org The coordination chemistry of the heavier alkaline earth metals, including barium, is also an active area of research, with studies focusing on the complexation of these ions with various ligands, which has implications for developing new molecular catalysts and other advanced materials. unifr.chnih.gov

Significance of Barium Oxalate within Advanced Materials Science and Geochemistry Research

Barium oxalate holds particular significance in advanced materials science primarily as a precursor for the synthesis of barium-containing ceramics. One of the most prominent examples is the preparation of barium titanate (BaTiO₃), a ferroelectric ceramic with a wide range of applications in electronic devices such as capacitors and multilayer ceramic capacitors (MLCCs). scirp.orgripublication.comrroij.com The thermal decomposition of barium titanyl oxalate (BaTiO(C₂O₄)₂·4H₂O), which is derived from barium oxalate, is a common method to produce BaTiO₃ nanoparticles with controlled stoichiometry and particle size. akjournals.comimp.kiev.uanih.gov The properties of the final BaTiO₃ powder are heavily influenced by the synthesis method of the barium oxalate precursor. rroij.com

Beyond its role as a precursor, barium oxalate itself has direct applications. It is used as a green colorant in pyrotechnics, particularly in compositions containing magnesium powder. scirp.orgmdpi.comwikipedia.org In these applications, it acts as a reducing agent and produces a vivid green flame without the need for additional chlorine donors. wikipedia.org The thermal stability of barium oxalate is a key property for this application. scirp.orgsemanticscholar.org

In the realm of geochemistry, while less prominent than its role in materials science, barium oxalate can be relevant in understanding the formation of barium-containing minerals. The interaction of oxalate ions with barium sulfate (B86663), for instance, has been studied to understand its impact on crystallization processes, which can have implications for mineral scaling in industrial settings. researchgate.net Research has shown that at high concentrations, barium oxalate can precipitate, while at lower concentrations, oxalate ions can inhibit the growth of barium sulfate crystals by adsorbing onto their surface. researchgate.net

Historical Context of Barium Oxalate Synthesis and Characterization Research Methodologies

The synthesis and characterization of barium oxalate have evolved over time, with various methods being developed to control the compound's properties for specific applications. Historically, simple precipitation methods have been widely used, involving the reaction of a soluble barium salt, such as barium chloride or barium nitrate (B79036), with a solution of oxalic acid or a soluble oxalate like ammonium (B1175870) oxalate. wikipedia.orgstfc.ac.ukresearchgate.net

In an effort to achieve greater control over crystal size and morphology, researchers have explored alternative synthesis techniques. The gel method, using media like agar-agar or silica (B1680970) hydrogel, has been employed to grow single crystals of barium oxalate with specific shapes, such as cubic and cylindrical forms. jetir.orgripublication.com This technique allows for the slow diffusion of reactants, leading to controlled nucleation and crystal growth. jetir.org Another advanced technique is the reverse micelle method, which has been used to fabricate spherical barium oxalate nanoparticles with high crystallinity. researchgate.net

The characterization of barium oxalate has also advanced significantly with the development of modern analytical techniques. X-ray diffraction (XRD) has been a cornerstone for determining the crystal structure and phase purity of barium oxalate and its various hydrates. stfc.ac.ukjetir.orgresearchgate.net Different hydrated forms, such as BaC₂O₄·0.5H₂O and BaC₂O₄·3.5H₂O, have been identified and their crystal structures solved using single-crystal and powder XRD data, including data from synchrotron sources. researchgate.netstfc.ac.ukresearchgate.net

Fourier-transform infrared spectroscopy (FTIR) is another crucial tool used to identify the characteristic vibrational modes of the oxalate group and the presence of water molecules in the hydrated forms. jetir.org Scanning electron microscopy (SEM) has been instrumental in visualizing the morphology of barium oxalate crystals, revealing features like columnar shapes, needles, and spherulites depending on the synthesis conditions. jetir.orgresearchgate.net Thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), have been extensively used to study the decomposition pathway of barium oxalate, which typically involves dehydration followed by the decomposition of the anhydrous oxalate to barium carbonate and then to barium oxide at higher temperatures. researchgate.netakjournals.comcapes.gov.br

Interactive Data Tables

Crystal Structure Data for Barium Oxalate Hydrates

Thermal Decomposition of Barium Oxalate Hemihydrate

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2BaO4 |

|---|---|

Molecular Weight |

225.35 g/mol |

IUPAC Name |

barium(2+);oxalate |

InChI |

InChI=1S/C2H2O4.Ba/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

InChI Key |

GXUARMXARIJAFV-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Ba+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Crystal Growth Techniques for Barium Oxalate

Precipitation and Co-precipitation Routes for Barium Oxalate (B1200264) Systems

Precipitation is a foundational technique for synthesizing barium oxalate, valued for its simplicity and efficiency. This section examines the controlled double displacement method and the critical influence of reactant concentration, stoichiometry, and pH on the final product.

Controlled Double Displacement Reaction Methodologies

The most common and established method for preparing barium oxalate is through a controlled double displacement reaction in an aqueous solution. This technique involves the exchange of ions between two soluble compounds, resulting in the formation of an insoluble precipitate, which in this case is barium oxalate. ck12.org The general form of the reaction is AB + CD → AD + CB, where the cations and anions from the reactant compounds switch partners. ck12.org

The process is characterized by its cost-effectiveness and ability to produce high-purity barium oxalate. The typical reaction involves mixing a solution of a soluble barium salt with a solution containing an oxalate source.

Common Reactants:

Soluble Barium Salts: Barium chloride (BaCl₂), barium nitrate (B79036) (Ba(NO₃)₂), and barium acetate (B1210297) (Ba(CH₃COO)₂) are frequently used.

Oxalate Sources: Oxalic acid (H₂C₂O₄) or soluble oxalate salts like sodium oxalate (Na₂C₂O₄), potassium oxalate (K₂C₂O₄), and ammonium (B1175870) oxalate ((NH₄)₂C₂O₄) serve as the precipitating agent.

A representative chemical equation for the reaction is: BaCl₂ (aq) + H₂C₂O₄ (aq) → BaC₂O₄ (s) + 2HCl (aq) ias.ac.in

Key process conditions for this methodology include maintaining a controlled temperature, typically between 20–50 °C, and allowing the precipitate to age for a period of 2 to 24 hours. This aging step is crucial for promoting better crystal growth and controlling the morphology of the final product.

Influence of Reactant Concentrations and Stoichiometry on Yield and Purity

The yield and purity of the resulting barium oxalate are heavily dependent on the concentrations of the reactants and their stoichiometric ratio. researchgate.netweebly.com Controlling the stoichiometry is essential for ensuring the reaction proceeds to completion and for obtaining a product with the desired composition. weebly.comlardbucket.org High yields, often exceeding 95%, can be achieved under well-controlled conditions.

Research on the synthesis of related complex oxalates, such as barium titanyl oxalate, provides insight into the importance of these parameters. For instance, to achieve a precise stoichiometric ratio in the final product, a slight excess of one reactant (barium chloride) and a more significant excess of the other (oxalic acid) may be required. nist.gov This strategy ensures the complete consumption of the limiting reactant, thereby maximizing the yield and purity of the desired compound. weebly.comnist.gov

Studies on the formation of barium titanate precursors from oxalate solutions have demonstrated a direct correlation between reactant concentrations and the stoichiometry of the product. researchgate.net As shown in the table below, achieving a high degree of stoichiometry is possible at specific molar concentrations.

| Reactant Concentration | Observation on Stoichiometry | Source |

|---|---|---|

| 1.5 M | Leads to the formation of a titanium barium oxalate complex with high stoichiometry. | researchgate.net |

| 0.25 M to 1.5 M (at pH 4.5) | Increasing concentration shifts the chemical equilibrium towards the formation of the desired complex. | researchgate.net |

| Slight excess of BaCl₂ and 10% excess of H₂C₂O₄ | Used to prepare barium titanyl oxalate with a precise Ba:Ti mole ratio of unity. | nist.gov |

Investigation of pH Control in Barium Oxalate Precipitation

The pH of the reaction medium is a critical parameter that dictates the formation, composition, and completeness of barium oxalate precipitation. akjournals.comresearchgate.net The solubility of barium oxalate and the chemical species present in the solution are highly sensitive to pH changes. akjournals.comtappi.org

Investigations have shown that the precipitation of barium oxalate begins at a pH of approximately 2.4 and is considered practically complete at a pH of 8. akjournals.com This wide range allows for selective precipitation in complex systems. For example, in a system containing niobium, niobic acid begins to precipitate at a pH of around 3, demonstrating how pH can be manipulated to separate different components. akjournals.com The potential for co-precipitation of barium hydroxide (B78521) is negligible, as it only begins to form at a much higher pH of 13. akjournals.com

The state of the oxalate ion is also pH-dependent. At a pH around 3, oxalic acid exists predominantly in the bioxalate form, whereas at a pH of 4.5 and higher, the oxalate anion becomes the dominant species, which facilitates more effective precipitation. tappi.org

| pH Value | Effect on Precipitation | Source |

|---|---|---|

| < 3.0 | In complex systems (e.g., with titanium), allows for the formation of barium titanyl oxalate. | researchgate.net |

| 2.4 | Precipitation of barium oxalate begins. | akjournals.com |

| 3.0 - 5.0 | In complex systems, can lead to the formation of hydroxy oxalate compounds. | researchgate.net |

| 7.0 - 10.0 | Formation of a two-phase mixture of barium oxalate and titanyl hydroxide was observed in Ba-Ti systems. | researchgate.net |

| 8.0 | Precipitation of barium oxalate is practically complete. | akjournals.com |

Gel Growth Techniques for Single Crystal Fabrication

For materials like barium oxalate that are sparingly soluble in water and decompose before melting, gel growth is a highly suitable technique for fabricating single crystals. ias.ac.ininoe.ro This method is valued for its simplicity and its ability to suppress excessive nucleation, allowing for the slow, controlled diffusion of reactants to form large, high-quality crystals at ambient temperatures. ias.ac.ininoe.ro Both silica (B1680970) hydrogel and agar (B569324) gel have been successfully employed as growth media.

Silica Hydrogel Medium Crystallization Studies

Silica hydrogel is a common medium for the growth of barium oxalate single crystals. researchgate.netuaic.roresearchgate.net The general method involves preparing a sodium metasilicate (B1246114) solution, which is then mixed with an acidic reactant, typically oxalic acid, to form a gel. jmaterenvironsci.com After the gel sets, a solution of a soluble barium salt is carefully poured on top, initiating a slow diffusion and reaction process within the gel matrix. jmaterenvironsci.com

Research has focused on optimizing various growth parameters to control the crystal morphology and quality. researchgate.netuaic.roresearchgate.net The concentration of the feed solution, the pH of the gel, the aging time of the gel, and the ambient temperature all have profound effects on the nucleation density and growth kinetics. researchgate.netuaic.roresearchgate.net

| Parameter | Observation | Source |

|---|---|---|

| Feed Solution Concentration | Concentrations above 3 N resulted in the formation of dense fibers. | uaic.roresearchgate.net |

| Reactant Placement | Interchanging reactants (BaCl₂ in gel, oxalic acid as feed) produced precipitate and spherulites. | uaic.roresearchgate.net |

| Temperature | Higher temperatures decrease nucleation density, leading to fewer but larger and more perfect crystals. | researchgate.netuaic.roresearchgate.net |

| Gel pH | Perfect single crystals were observed to grow in gels with a higher pH. | researchgate.net |

| Gel Aging | Has a profound effect on nucleation density and can control the macropore morphology. | researchgate.net |

Studies have also shown that the growth process in a silica gel medium is a one-dimensional, diffusion-controlled process. researchgate.net Furthermore, this medium has been used to study periodic crystallization, known as Liesegang ring formation, where patterned rings of barium oxalate precipitate form due to the interplay of diffusion and precipitation kinetics. ias.ac.in

Agar Gel Medium Crystallization Methodologies

Agar gel is another effective medium for growing barium oxalate single crystals at room temperature. ias.ac.inresearchgate.net Its use is well-documented for both single and double diffusion techniques, allowing for versatile control over the crystallization process. ias.ac.in

In a typical single diffusion setup, one reactant (e.g., oxalic acid) is incorporated into a hot aqueous agar solution. ias.ac.in After the gel sets and ages, the other reactant solution (e.g., barium chloride) is poured on top. ias.ac.injetir.org The slow diffusion of the top solution into the gel leads to the formation of crystals. jetir.org For double diffusion, a U-shaped tube is filled with plain agar gel, and the two reactant solutions are placed in separate limbs, allowing them to diffuse toward the center and react. ias.ac.in

Systematic investigations have established optimum conditions for growing crystals with specific morphologies. ias.ac.ininoe.roresearchgate.net The concentration of the agar gel, the concentration of the reactants, and the gel setting time are key parameters that influence the size and shape of the resulting crystals, which can range from prismatic and platy to spherulitic and dendritic. ias.ac.inresearchgate.net

| Parameter | Optimal Condition/Observation | Resulting Crystal Characteristics | Source |

|---|---|---|---|

| Gel Concentration | 1.0% (w/v) | Prismatic, platy, spherulites, dendrites | ias.ac.inresearchgate.net |

| Reactant Concentration (BaCl₂ & H₂C₂O₄) | 1.0 M | Prismatic, platy shaped crystals | inoe.ro |

| Gel Setting Period | 4 days (single diffusion), 6 days (double diffusion) | - | inoe.ro |

| Growth Period | 60 days (single diffusion), 80 days (double diffusion) | Max size: 12 × 4 × 2 mm³ (single diffusion) | inoe.ro |

Optimization of Gel Growth Parameters: Temperature, pH, and Gel Concentration

The growth of barium oxalate crystals in a gel medium is a complex process influenced by several interconnected parameters. Optimizing these factors—namely temperature, pH, and gel concentration—is crucial for controlling the crystal's size, quality, and nucleation density.

Temperature: The temperature of the crystallization environment directly impacts the solubility of barium oxalate and the diffusion rate of reactant ions within the gel. Studies have shown that an increase in temperature generally leads to a decrease in the number of nucleation centers. uaic.roresearchgate.net This is attributed to the increased solubility of barium oxalate at higher temperatures, which means a higher level of supersaturation is required for nucleation to occur. uaic.ro For instance, experiments conducted at temperatures ranging from 30°C to 50°C revealed a decrease in the crystal count as the temperature rose. cecri.res.in This suggests that lower temperatures favor a higher nucleation density. researchgate.net

Gel Concentration: The concentration of the gelling agent, such as silica or agar-agar, affects the pore size of the gel network. This, in turn, governs the diffusion of the reactant ions. A higher gel concentration leads to a denser network with smaller pores, which can slow down the diffusion process and potentially lead to the growth of fewer, but higher quality, crystals. The aging of the gel, which is allowing it to rest for a period after setting, also has a similar effect of decreasing the average pore size. cecri.res.in The concentration of the reactants themselves within the gel and the supernatant solution is another critical factor. Higher concentrations of the feed solution can lead to the formation of dense fibers instead of well-defined crystals. uaic.roresearchgate.net

An interactive table summarizing the optimized growth parameters from a study on barium-magnesium mixed oxalate crystals is provided below.

| Crystallization Parameter | Values |

| Crystallization Temperature | 30 - 38 °C |

| Molarity of Barium Chloride | 1 M |

| Molarity of Oxalic Acid | 1 M |

| % of Agar Gel | 1 % |

| Gel Setting Time | 1 day |

| Gel Aging | 3 days |

| Nucleation Period | 4 days |

| Maturity Period | 25 days |

| Table 1: Optimized growth parameters for barium-magnesium mixed metal oxalate crystals in agar-agar gel. jetir.org |

Exploration of Reactant Interchanging Effects on Crystal Formation

The conventional setup for growing barium oxalate crystals in a gel medium involves incorporating one of the reactants, typically oxalic acid, into the gel matrix, while the other reactant, such as barium chloride, is carefully poured on top as a supernatant solution. cecri.res.injetir.org However, interchanging the roles of the reactants has been shown to have a significant impact on the resulting crystal morphology and formation.

In one set of experiments using silica gels, when oxalic acid was placed in the supernatant and barium chloride was incorporated into the gel, the result was the formation of dense precipitation and no ring-like structures, which are characteristic of periodic crystallization. ias.ac.in This is attributed to the heavier barium ions not diffusing upwards with sufficient velocity to form the distinct zones of precipitation. ias.ac.in

Conversely, when the reactants were interchanged, with barium chloride as the supernatant and oxalic acid within the gel, different crystal habits were observed. uaic.roresearchgate.net One study reported the formation of precipitate and spherulites (flower-like structures) with this interchanged configuration. uaic.roresearchgate.net Another investigation using agar-agar gel found that when barium chloride was incorporated into the gel, only fibrous crystals were produced. jetir.org These findings highlight that the specific arrangement of reactants is a critical parameter in directing the morphology of the final barium oxalate crystals.

The table below illustrates the observed outcomes of interchanging reactants in a silica gel system.

| Reactant in Supernatant (above gel) | Reactant in Gel | Observed Crystal Morphology |

| 0.2 N Oxalic Acid | 0.5 N Barium Chloride | Precipitate and Spherulites uaic.roresearchgate.net |

| 0.2 N Barium Chloride | 0.5 N Oxalic Acid | Good quality, well-defined flower-like fibers researchgate.net |

| Table 2: Effects of interchanging reactants on barium oxalate crystal morphology in silica gel. |

Hydrothermal and Solvothermal Synthetic Pathways

Hydrothermal and solvothermal synthesis methods offer alternative routes to producing barium oxalate, often with the advantage of yielding well-defined crystalline materials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures.

Hydrothermal Synthesis: This method has been investigated for the recrystallization and crystal growth of barium oxalate hemihydrate (BaC₂O₄·0.5H₂O). In one study, approximately 7 grams of BaC₂O₄·0.5H₂O was heated with 175 ml of water in a sealed vessel for 80 hours at temperatures ranging from 403 to 498 K (130 to 225 °C). researchgate.net The product of this hydrothermal treatment was found to be the same hemihydrate phase, indicating that under these conditions, the method primarily serves to recrystallize the material rather than forming a different hydrate (B1144303) or anhydrous phase. researchgate.net However, the study also noted that this particular hydrothermal treatment did not lead to an improvement in the crystal quality. researchgate.net

Solvothermal Synthesis: While specific examples focusing solely on barium oxalate are less common in the provided literature, the principles of solvothermal synthesis are widely applied to related oxalate-based materials. For instance, solvothermal methods have been successfully used to synthesize manganese-doped indium oxide nanoparticles from an oxalate precursor route. researchgate.net This suggests the potential of solvothermal pathways for producing barium oxalate nanoparticles with controlled size and properties by carefully selecting the solvent, temperature, and reaction time. The use of an ethanol (B145695) solution as the reaction medium in the co-precipitation of barium titanate precursors from barium acetate, titanium isopropoxide, and oxalic acid also points towards solvothermal-like conditions being employed. mdpi.com

Synthesis of Barium Oxalate Hydrates (e.g., BaC₂O₄·0.5H₂O, BaC₂O₄·2H₂O, BaC₂O₄·3.5H₂O)

Barium oxalate can form several stable hydrates, with the degree of hydration depending on the synthesis conditions. The most commonly cited hydrates include the hemihydrate (BaC₂O₄·0.5H₂O), the dihydrate (BaC₂O₄·2H₂O), and a 3.5-hydrate (BaC₂O₄·3.5H₂O). conicet.gov.arscribd.com These hydrated forms are often important precursors for the synthesis of anhydrous barium oxalate and other barium-containing functional materials. google.com

The synthesis of these hydrates typically involves the precipitation reaction between a soluble barium salt and a soluble oxalate in an aqueous solution. For example, barium oxalate hemihydrate is readily precipitated at room temperature by mixing aqueous solutions of barium chloride and ammonium oxalate. researchgate.netnih.gov Similarly, the reaction of barium chloride with oxalic acid can also yield barium oxalate. wikipedia.org The higher hydrates are generally less stable and can degrade to the lower hydrates even at room temperature. conicet.gov.arresearchgate.net

Controlled Synthesis of Specific Hydrate Phases

The controlled synthesis of a specific hydrate phase of barium oxalate is crucial for applications where the water content and crystal structure are critical. This control is primarily achieved by manipulating the reaction conditions such as temperature, reactant concentrations, and aging time.

For instance, the preparation of barium oxalate hemihydrate (BaC₂O₄·0.5H₂O) with a specific "firewood" morphology has been demonstrated. google.com This method involves the reaction of a soluble divalent barium salt (like barium chloride, nitrate, or acetate) with a soluble oxalate (such as sodium, potassium, or ammonium oxalate). google.com The key to controlling the morphology and ensuring the formation of the hemihydrate phase lies in the careful control of parameters like the molar ratio of reactants, stirring speed, and, most importantly, the aging temperature and time. The process typically uses an aging temperature between 20-50 °C and an aging time of 2-24 hours. google.com

The thermal decomposition of higher hydrates can also be a route to specific lower hydrate phases. For example, the thermal decomposition of BaC₂O₄·3.5H₂O has been shown to form BaC₂O₄·0.5H₂O at approximately 58 °C. researchgate.net This indicates that precise temperature control during synthesis and processing is a key factor in isolating a desired hydrate phase.

Preparation of Deuterated Barium Oxalate Analogues

The preparation of deuterated analogues of barium oxalate, where hydrogen atoms are replaced by deuterium (B1214612) atoms, is important for certain analytical techniques, such as neutron diffraction, which can provide detailed information about the positions of hydrogen (or deuterium) atoms in the crystal structure.

The synthesis of deuterated barium oxalate hemihydrate (BaC₂O₄·0.5D₂O) has been successfully achieved. researchgate.netnih.gov The method is analogous to the synthesis of the non-deuterated form, with the critical difference being the use of heavy water (D₂O) as the solvent instead of regular water (H₂O). researchgate.netnih.gov In a typical procedure, barium chloride and ammonium oxalate are dissolved in D₂O, and the resulting precipitate of BaC₂O₄·0.5D₂O is then filtered, washed with D₂O, and dried. researchgate.net This substitution allows for more precise structural studies, particularly in understanding the role and bonding of the water molecules within the crystal lattice. researchgate.net

Microcrystal Synthesis and Morphology Control

The ability to control the size and shape (morphology) of barium oxalate crystals at the micro-scale is of significant interest for various applications, as the physical form of the crystals can influence their properties and performance as precursors for other materials. google.com

Several methods have been developed to achieve this control. One common approach is through controlled precipitation from aqueous solutions. By carefully managing reaction parameters such as reactant concentrations, temperature, and aging time, it is possible to produce microcrystals with specific morphologies. A patented method describes the synthesis of "firewood-shaped" hydrated barium oxalate microcrystals with diameters of 1–3 mm and lengths of 5–15 mm. google.com This was achieved by reacting soluble barium salts with soluble oxalates at temperatures between 20 and 50 °C, followed by an aging period of 2 to 24 hours. google.com

Gel growth techniques also offer a high degree of control over crystal morphology. In agar-agar and silica gels, barium oxalate has been observed to grow with various habits, including micro-rod-like, needle-shaped, and spherulitic (flower-like) structures. uaic.roresearchgate.netjetir.org The final morphology in these systems is highly dependent on the gel parameters and the concentration of the reactants. For instance, at higher concentrations of the feed solution in silica gel, dense fibers were observed, while interchanging the reactants could lead to spherulites. uaic.roresearchgate.net

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Electron Microscopy and Elemental Analysis

Electron microscopy techniques are indispensable for visualizing the micromorphology and determining the elemental composition of barium oxalate (B1200264).

Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution imaging of the surface morphology and microstructure of materials. wisdomlib.org FESEM analysis is utilized to observe the morphology and size distribution of materials at a high resolution. wisdomlib.org

Scanning Electron Microscopy (SEM) is widely used to study the crystal habit and particle morphology of barium oxalate. These studies reveal that barium oxalate crystals can exhibit various shapes depending on the growth conditions. Observed morphologies include columnar shapes, single needles, and elongated spherulites that can be interconnected. researchgate.netresearchgate.net The growth of barium oxalate in silica (B1680970) gels can produce micro-rod-like and spherulitic (flower-like) shapes. researchgate.netuaic.ro The concentration of reactants during crystal growth has a significant impact on the resulting morphology, with higher concentrations leading to the formation of dense fibers. researchgate.netuaic.ro

Energy Dispersive X-ray Analysis (EDAX or EDS), an analytical technique integrated with electron microscopy, is used to determine the elemental composition of a sample. wikipedia.orgintertek.com By analyzing the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDAX confirms the presence of the constituent elements. wikipedia.org In the analysis of barium oxalate, EDAX is used to confirm the presence of barium (Ba), carbon (C), and oxygen (O). researchgate.net This technique can provide qualitative and semi-quantitative information about the elemental distribution within the sample. intertek.com

Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Crystallinity

Transmission Electron Microscopy (TEM) has been employed to characterize the nanoscale features of barium oxalate. Studies utilizing reverse micelle synthesis techniques have successfully fabricated spherical barium oxalate (BaC₂O₄) nanoparticles researchgate.net. Analysis through TEM confirms this spherical morphology at the nanoscale.

In addition to morphology, the crystallinity of these nanoparticles has been established. Selected Area Electron Diffraction (SAED) micrographs, a technique performed within a TEM, have confirmed that the synthesized barium oxalate nanoparticles possess high crystallinity researchgate.netresearchgate.net. This is further supported by X-ray Diffraction (XRD) patterns, which show strong diffraction peaks indicative of an excellent crystalline structure researchgate.net. While TEM provides nanoscale insights, other microscopy techniques like Scanning Electron Microscopy (SEM) have been used to observe microscale structures, revealing morphologies such as flat layered particles, spherical grains, needles, and spherulites under different growth conditions uaic.rojetir.org.

Optical Spectroscopic Characterization

Optical spectroscopy is a critical tool for understanding the electronic properties of materials. For barium oxalate, UV-Visible spectroscopy has been a key method for investigating its electronic transitions and determining important optical constants.

UV-Visible Spectroscopy for Electronic Transitions and Optical Constants

The optical properties of barium oxalate have been investigated using UV-Visible absorption spectroscopy. Analysis of single crystals has been conducted in the wavelength region of 200 to 800 nm researchgate.net. These absorption spectra reveal that the material is transparent in the visible region between 500 to 800 nm researchgate.net.

Detailed studies of the absorption spectra support the existence of a forbidden indirect transition within the material researchgate.net. Such transitions involve both a photon and a phonon to conserve momentum, which is characteristic of certain crystalline solids.

The optical band gap (Eg) is a crucial constant determined from these spectra, and different studies have reported varying values for barium oxalate. One investigation calculated the band gap energy to be 5.6 eV, while another study on crystals grown by a single diffusion gel method reported a value of 4.06 eV. This discrepancy may arise from differences in crystal preparation, purity, or analytical method.

Table 1: Reported Optical Band Gap of Barium Oxalate

| Optical Band Gap (eV) | Analytical Method |

|---|---|

| 5.6 | UV-Visible Spectroscopy |

Beyond the band gap, UV-Visible spectrum analysis is also used to characterize other optical constants such as the absorption coefficient, refractive index, and reflectance, which are vital for evaluating materials for potential use in optoelectronic devices.

Table 2: List of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Barium oxalate | BaC₂O₄ |

Thermal Decomposition Mechanisms and Kinetic Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Investigations

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material. ias.ac.in

The thermal decomposition of hydrated barium oxalate (B1200264) typically proceeds through a series of well-defined stages:

Dehydration: The initial stage involves the loss of water of crystallization. For instance, barium oxalate hemihydrate (BaC₂O₄·0.5H₂O) releases its water molecules in an endothermic process. jetir.orgcapes.gov.br TGA studies on barium oxalate dihydrate (BaC₂O₄·2H₂O) show that the water molecules are lost in a single step. ias.ac.in One study identified the loss of water of crystallization for barium oxalate grown in an agar-agar gel occurring at an endothermic peak at 37.51°C. jetir.org Another investigation on BaC₂O₄·0.5H₂O observed dehydration in the temperature range of 142.7–217.3°C. ias.ac.in The decomposition of BaC₂O₄·3.5H₂O shows the formation of BaC₂O₄·0.5H₂O at 58°C, which then transforms to α-BaC₂O₄ at 187°C at a heating rate of 6.25°C/min. researchgate.net

Decarbonization: Following dehydration, the anhydrous barium oxalate decomposes. In an inert atmosphere like nitrogen, this process is often observed as a one-stage reaction where the oxalate decomposes to barium carbonate (BaCO₃) with the release of carbon monoxide (CO). scirp.orgresearchgate.net This major mass loss typically occurs in the temperature range of 220°C to 400°C. scirp.orgsemanticscholar.orgscirp.orgscirp.org Some studies have noted the evolution of both carbon monoxide and carbon dioxide (CO₂) during this stage. jetir.org For barium titanyl oxalate, the decomposition of the oxalate occurs between 230-350°C, forming a complex carbonate along with CO and CO₂. akjournals.comakjournals.com

Carbonation and Further Decomposition: The intermediate product, barium carbonate, is stable over a significant temperature range. exlibrisgroup.com At much higher temperatures, it will further decompose. In a nitrogen atmosphere, some of the evolved carbon monoxide can disproportionate, leaving behind carbon which can then react with the barium carbonate. capes.gov.br Ultimately, barium carbonate decomposes to barium oxide (BaO) and carbon dioxide. capes.gov.br

The decomposition pathway can be summarized by the following reactions:

BaC₂O₄·nH₂O → BaC₂O₄ + nH₂O (Dehydration)

BaC₂O₄ → BaCO₃ + CO (Decarbonization in inert atmosphere) capes.gov.br

The rate at which the temperature is increased (heating rate) and the composition of the surrounding atmosphere significantly impact the thermal degradation profile of barium oxalate.

Heating Rate: An increase in the heating rate generally shifts the decomposition temperatures to higher values. egyankosh.ac.in For example, TGA curves for barium oxalate at heating rates of 5°C/min, 7°C/min, and 10°C/min show that the onset of decomposition is delayed at higher rates. scirp.orgsemanticscholar.org This is a common phenomenon in solid-state reactions where there is a thermal lag between the sample and the furnace. The shape and resolution of the TGA curve are also affected, with slower heating rates often providing better separation of overlapping decomposition steps. egyankosh.ac.in

Atmosphere: The decomposition mechanism is highly dependent on the surrounding atmosphere. In an inert atmosphere like nitrogen, the primary decomposition product is barium carbonate and carbon monoxide. scirp.orgcapes.gov.br However, in an oxidizing atmosphere like air, the decomposition can be more complex. For instance, the decomposition of barium titanyl oxalate proceeds differently in a vacuum compared to flowing gas atmospheres. akjournals.comakjournals.com In a carbon dioxide atmosphere, the formation of carbon is suppressed, and the subsequent decomposition of barium carbonate is shifted to much higher temperatures. capes.gov.br The presence of certain oxides, like CuO, can also catalytically influence the decomposition process. niscpr.res.in

Kinetic Modeling of Solid-State Decomposition Reactions

To gain a deeper quantitative understanding of the decomposition process, kinetic modeling is employed. This involves analyzing the data from non-isothermal TGA experiments to determine key kinetic parameters.

The apparent activation energy (Ea) is a crucial parameter that represents the minimum energy required for the decomposition reaction to occur. Several model-free and model-fitting methods are used to calculate this value from TGA data obtained at different heating rates.

Commonly used methods include:

Ozawa Method: This is an integral isoconversional method. scirp.orgsemanticscholar.org

Coats & Redfern Method: A single heating rate, model-fitting method. scirp.orgsemanticscholar.orgcapes.gov.br

Flynn-Wall-Ozawa (FWO) Method: An integral isoconversional method. researchgate.net

Kissinger-Akahira-Sunose (KAS) Method: A differential isoconversional method. researchgate.net

Starink and Tang Methods: Other isoconversional methods used for kinetic analysis. researchgate.net

Studies on barium oxalate have reported consistent activation energy values using different methods. For example, the apparent activation energies for the main decomposition stage were found to be approximately 187.42 kJ/mol using the Ozawa method and 185.4 kJ/mol using the Coats & Redfern method. scirp.orgsemanticscholar.orgscirp.orgscirp.org For the decomposition of barium titanyl oxalate in a vacuum, the activation energy was calculated to be 189 ± 6 kJ/mol. akjournals.comakjournals.com

| Method | Apparent Activation Energy (Ea) in kJ/mol | Reference |

|---|---|---|

| Ozawa | 187.42 | scirp.orgsemanticscholar.org |

| Coats & Redfern | 185.4 | scirp.orgsemanticscholar.org |

| Diffusion Controlled (for Barium Titanyl Oxalate) | 189 ± 6 | akjournals.comakjournals.com |

Beyond activation energy, kinetic analysis helps in elucidating the reaction mechanism, which describes the series of steps through which the decomposition occurs. The analysis of isothermal decomposition data for barium oxalate, both pure and with rare earth oxide admixtures, indicates that the process follows a pattern of initial gas evolution, a short acceleratory period, and a long decay stage. akjournals.com The data often fits well with the Prout-Tompkins relationship or a two-dimensional phase boundary reaction model. akjournals.com

For the decomposition of barium titanyl oxalate in a vacuum, the kinetic observations were found to fit a three-dimensional, diffusion-controlled rate equation for a wide range of the reaction. akjournals.comakjournals.com The study of barium-cadmium oxalate dehydration suggests that the mechanism could be either a phase boundary reaction or random nucleation and subsequent growth. ias.ac.in

The kinetics of the initial dehydration step can also be analyzed. For barium-cadmium oxalate crystals, the dehydration process is endothermic. ias.ac.in The kinetic parameters for dehydration can be evaluated using methods like the one proposed by Zsako, which involves examining various theoretical models. ias.ac.in Subsequent thermal events, such as the decomposition of the anhydrous oxalate, are often exothermic. ias.ac.in The analysis of the entire thermal degradation process, including dehydration and subsequent decomposition, provides a comprehensive understanding of the material's stability and reaction pathways. ias.ac.inresearchgate.net

Pyrolysis Studies and Gaseous Product Evolution Analysis (e.g., CO, CO2)

The pyrolysis of barium oxalate is a multi-step process involving dehydration, decomposition of the oxalate, and potential phase transitions of the resulting products. The evolution of gaseous products, primarily carbon monoxide (CO) and carbon dioxide (CO2), is central to understanding the decomposition mechanism.

Detailed research findings indicate that the decomposition pathway and the nature of the evolved gases are highly dependent on the experimental conditions, such as the atmosphere (e.g., inert, oxidizing, vacuum) and the heating rate. researchgate.netakjournals.com

Under an inert atmosphere, such as nitrogen, the decomposition of anhydrous barium oxalate primarily yields barium carbonate and carbon monoxide. scirp.orgcapes.gov.br This process is the main stage of mass loss following initial dehydration. scirp.org Studies on barium oxalate hemihydrate show that after the initial loss of water, the anhydrous barium oxalate decomposes endothermically to form barium carbonate and carbon monoxide. capes.gov.br

The primary decomposition reaction in an inert atmosphere is generally represented as: BaC₂O₄(s) → BaCO₃(s) + CO(g) capes.gov.br

Investigations using thermogravimetric (TG) analysis under a nitrogen atmosphere have shown that this significant mass loss occurs mainly in the temperature range of 220°C to 400°C. scirp.org Further studies in a dry nitrogen atmosphere have revealed that a portion of the evolved carbon monoxide can disproportionate, leading to the formation of elemental carbon. This carbon can subsequently react with the barium carbonate formed during the primary decomposition at higher temperatures. capes.gov.br

In a carbon dioxide atmosphere, the decomposition of barium oxalate still occurs after dehydration, but the formation of carbon is suppressed. capes.gov.br The presence of CO2 can also shift the decomposition temperatures of the resulting barium carbonate to much higher values. capes.gov.br

When the decomposition is carried out in a vacuum, the evolution of both CO and CO2 is observed. akjournals.comakjournals.com Infrared (IR) spectroscopy studies have indicated that the reaction is initiated by the rupture of the C-C bond in the oxalate group. akjournals.com Analysis of the gaseous products confirms the formation of a complex carbonate as a solid product below 400°C, alongside the release of CO and CO2. akjournals.comakjournals.com

The table below summarizes findings from various pyrolysis studies on barium oxalate and its precursors under different conditions.

Table 1: Summary of Pyrolysis Studies on Barium Oxalate and Related Compounds

| Precursor/Compound | Atmosphere | Temperature Range (°C) | Gaseous Products Evolved | Solid Products | Reference(s) |

|---|---|---|---|---|---|

| Barium Oxalate Crystals | Nitrogen | 220 - 400 | CO | BaCO₃ | scirp.org |

| Barium Oxalate Hemihydrate (BaC₂O₄·0.5H₂O) | Not Specified | > Dehydration Temp. | CO | BaCO₃ | capes.gov.br |

| Barium Oxalate Hemihydrate (BaC₂O₄·0.5H₂O) | Dry Nitrogen | > Dehydration Temp. | CO (with disproportionation to C and CO₂) | BaCO₃, C | capes.gov.br |

| Barium Oxalate Hemihydrate (BaC₂O₄·0.5H₂O) | Dry Carbon Dioxide | > Dehydration Temp. | CO | BaCO₃ | capes.gov.br |

| Barium Titanyl Oxalate | Vacuum | 230 - 350 | CO, CO₂ | Complex Carbonate | akjournals.comakjournals.com |

Crystallization Kinetics and Growth Mechanism Research

Nucleation and Crystal Growth Rate Studies

Nucleation, the initial step of crystal formation, and the subsequent growth of these nuclei are governed by specific kinetic laws and mechanisms.

The formation of barium oxalate (B1200264) crystals often begins through primary heterogeneous nucleation. This process is where nuclei form on existing surfaces or impurities within the crystallization medium. Studies on sparingly soluble oxalates have shown that the nucleation rate can follow an exponential law, which is consistent with a primary heterogeneous nucleation mechanism. core.ac.uk

Several factors significantly influence the rate of nucleation in gel media, including the pH of the gel, the aging of the gel, and the temperature. cecri.res.inresearchgate.net Research has demonstrated that the nucleation density, or the number of crystals formed, is affected by these parameters:

Gel pH and Aging: Gels with a more acidic pH tend to produce a higher number of nucleation sites. cecri.res.in Similarly, the age of the gel plays a role; aged gels can lead to a lower nucleation density. cecri.res.in

Temperature: An increase in the crystallization temperature leads to a decrease in the nucleation density. cecri.res.inuaic.ro This is because higher temperatures increase the solubility of the nucleation centers and decrease the level of supersaturation. cecri.res.in

The entire growth process in a gel medium is informed by a one-dimensional diffusion-controlled process. cecri.res.inresearchgate.net

Once nucleation has occurred, the crystals grow through the integration of ions from the solution onto the crystal surface. For barium oxalate, the growth mechanism has been identified as being governed by a surface reaction. core.ac.uk The rate of crystal growth for barium oxalate dihydrate has been shown to be proportional to the square of the supersaturation level in the solution. core.ac.uk This second-order dependence on supersaturation is a common characteristic for the crystal growth of many sparingly soluble substances. core.ac.uk This indicates that the process is likely limited by a surface integration step rather than by the diffusion of reactants through the solution. core.ac.uk

Effects of Supersaturation on Crystal Growth and Morphology

Supersaturation, the state where the concentration of a solute exceeds its equilibrium solubility, is a primary driving force for both nucleation and crystal growth. The level of supersaturation has a profound effect on the crystallization of barium oxalate.

Studies have shown that the growth rate of crystals can initially be slow and then exhibit a non-linear increase due to the effects of supersaturation. cecri.res.inresearchgate.net The relationship between supersaturation (S) and temperature is described by the Gibbs-Thomson relation, which shows that supersaturation decreases as temperature rises. uaic.ro This relationship explains the experimental observation that fewer crystals (lower nucleation density) form at higher temperatures. cecri.res.inuaic.ro

The concentration of the reactant solutions directly impacts supersaturation and, consequently, nucleation. Increasing the concentration of the barium chloride feed solution leads to a higher nucleation density due to the increased availability of barium ions. uaic.ro The morphology of the resulting crystals can also be affected, with higher concentrations leading to the formation of dense fibers. uaic.ro

Table 1: Influence of Experimental Parameters on Barium Oxalate Crystallization

| Parameter | Effect on Supersaturation | Effect on Nucleation Density | Resulting Crystal Characteristics | Source |

|---|---|---|---|---|

| Increasing Temperature | Decreases | Decreases | Fewer, larger, and more perfect single crystals | cecri.res.in, researchgate.net, uaic.ro |

| Increasing Reactant Concentration | Increases | Increases | More numerous crystals; dense fibers at high concentrations | uaic.ro |

| Increasing Gel pH | - | Decreases | Fewer, more perfect single crystals | cecri.res.in |

| Increasing Gel Age | - | Decreases | Fewer, larger crystals | cecri.res.in |

Investigation of Periodic Crystallization (Liesegang Rings) in Gel Media

A fascinating phenomenon observed during the crystallization of barium oxalate in certain gel systems is the formation of periodic precipitation patterns known as Liesegang rings. ias.ac.in This occurs when barium chloride and oxalic acid react in a silica (B1680970) hydrogel, resulting in distinct, well-spaced rings of barium oxalate precipitate. ias.ac.in However, this phenomenon is not universal and was reported as not being observed in other studies under different gel conditions. cecri.res.in

The formation of Liesegang rings is governed by two main principles: a time law and a spacing law. The velocity of ring formation (described by the velocity constant, K) and the spacing between them (described by the spacing coefficient, S) are highly dependent on the experimental conditions. ias.ac.in

Effect of pH: As the pH of the gel medium increases, both the velocity constant (K) and the space constant (S) decrease. The decrease in K is attributed to the increased hardness of the gel at higher pH, which slows the diffusion rate of the ions. The decrease in S is explained by the high concentration of oxalate ions readily available at higher pH, causing the rings to form closer together. ias.ac.in

Effect of Reactant Concentration: The velocity constant (K) generally increases with an increase in the concentration of the outer electrolyte (barium chloride). Conversely, the spacing coefficient (S) tends to decrease as the concentration of the outer electrolyte increases. ias.ac.in

Effect of Temperature: An increase in temperature leads to an increase in both the velocity constant (K) and the spacing coefficient (S). This is due to the increased rate of diffusion of ions through the gel at higher temperatures. ias.ac.in

Table 2: Parameter Effects on Barium Oxalate Liesegang Rings

| Parameter | Effect on Velocity Constant (K) | Effect on Spacing Coefficient (S) | Source |

|---|---|---|---|

| Increasing Gel pH | Decreases | Decreases | ias.ac.in |

| Increasing Outer Electrolyte (BaCl₂) Concentration | Increases | Decreases | ias.ac.in |

| Increasing Temperature | Increases | Increases | ias.ac.in |

Several theories have been proposed to explain the Liesegang phenomenon, including the supersaturation theory, absorption theory, and diffusion wave theory. ias.ac.in For barium oxalate, specific mechanisms have been suggested based on experimental observations. One key observation is that rings form when a barium chloride solution is poured over a gel containing oxalic acid, but not when the reactants are interchanged. ias.ac.in

The proposed reason for this is the difference in ionic mobility; the heavier barium ions may not diffuse upwards through the gel with sufficient velocity to establish the periodic pattern. Instead, the continuous downward diffusion of oxalate ions from the top results in a continuous, non-banded precipitation. ias.ac.in

The decrease in ring spacing at higher pH is thought to be due to the high availability of oxalate ions in the gel. When a ring forms, the oxalate ions in the immediate vicinity are sufficient to react with the incoming barium ions, causing the next ring to form nearby and thus reducing the spacing. ias.ac.in

Morphological Evolution and Growth Habit Modifications (e.g., Prismatic, Platy, Spherulitic, Dendritic, Rod, Needle)

The morphology of barium oxalate crystals is highly dependent on the specific conditions of crystallization. Researchers have successfully grown barium oxalate crystals with a variety of habits, including prismatic, platy, spherulitic, dendritic, rod, and needle shapes, primarily using gel growth methods. scirp.orguaic.rocecri.res.inresearchgate.netjetir.orgsemanticscholar.orgijcrt.org

Well-faceted prismatic and platy shaped transparent crystals have been grown in agar-agar gel at ambient temperatures. semanticscholar.org In other studies using agar-agar gel, crystals with cubic and cylindrical shapes were obtained. jetir.org The use of silica hydrogel has also been shown to produce different morphologies. Spherulites, which are spherical aggregates of radially oriented microcrystals, are a common morphology observed. cecri.res.in These spherulites are often described as needles fanning out from a central nucleus. cecri.res.in Scanning electron microscopy has revealed micro-rod-like and spherulitic (flower-like) shapes, as well as columnar and single needle structures. uaic.roresearchgate.netjetir.org

Modifications to the growth habit are influenced by several experimental parameters, such as reactant concentration, temperature, and the specific arrangement of reactants in the gel medium. For instance, using a higher concentration (above 3 N) of the feed solution in silica gel resulted in the formation of dense fibers. uaic.ro Interchanging the reactants—placing barium chloride in the gel and adding oxalic acid as the supernatant—also led to the growth of fibers in agar-agar gel. jetir.org Conversely, when oxalic acid was incorporated into the gel, spherulites and precipitates were observed. uaic.ro Temperature also plays a crucial role; a decrease in nucleation density is observed at higher temperatures due to the increased aqueous solubility of barium oxalate. uaic.roresearchgate.net

Table 1: Influence of Growth Conditions on Barium Oxalate Crystal Morphology

| Morphological Habit | Growth Medium | Key Influencing Factors | Reference(s) |

|---|---|---|---|

| Prismatic, Platy | Agar-agar Gel | Ambient temperature growth. | semanticscholar.org |

| Cubic, Cylindrical | Agar-agar Gel | Achieved under optimal conditions for well-defined crystals. | jetir.org |

| Spherulitic | Silica Hydrogel | Occurs in gels with pH ranging from 3.5 to 4.5. cecri.res.in | cecri.res.in |

| Needle | Silica Gel | Observed as single needles or as components of spherulites. uaic.ro | uaic.roresearchgate.net |

| Rod-like | Agar-agar Gel | Described as micro-rod-like structures. jetir.org | jetir.org |

| Dendritic | Agar-agar Gel | Formed when the percentage of gel was increased from 1.0% to 1.5%. jetir.org | jetir.org |

| Fibers | Silica Gel, Agar-agar Gel | High concentration (>3 N) of feed solution; or interchanging reactants. uaic.rojetir.org | uaic.rojetir.org |

Etching and Micro-Topographical Studies of Crystal Surfaces

The study of crystal surfaces through chemical etching provides valuable information about dislocations, growth patterns, and other defects.

Identification and Characterization of Etch Pits and Growth Layers

Micro-topographical studies of barium oxalate crystals grown in agar (B569324) gel have been conducted using various etchants, including hydrochloric acid (HCl), nitric acid (HNO₃), barium chloride (BaCl₂), and ammonium (B1175870) chloride (NH₄Cl). scirp.orgresearchgate.netscirp.org These studies revealed distinct surface features.

The etching process consistently produces elongated, triangular etch pits on the crystal faces. scirp.orgscirp.org In some cases, the formation of "pits within pits" has also been observed. scirp.orgscirp.org The shape and orientation of these pits can provide information about the underlying crystal structure and the nature of dislocations. For example, the eccentric positioning of the point bottoms of some rectangular pyramidal pits suggests the presence of inclined dislocation lines within the crystal body. ias.ac.in

In addition to etch pits, etching has revealed features related to the crystal's growth history. Rectangular growth layers forming a staircase-like pattern have been identified. scirp.orgscirp.org Furthermore, leaf-like dendritic patterns have been observed on the crystal faces following etching. scirp.orgscirp.org Successive etching of the crystal surface results in the widening and deepening of these pits, confirming their association with dislocation sites. ias.ac.in

Kinetic Studies of Etching Processes and Dissolution Rates

The kinetics of the etching process for barium oxalate dihydrate crystals have been investigated to understand the dissolution mechanism. ias.ac.inias.ac.in These studies typically involve measuring the etch rate at different temperatures and concentrations of the etchant. ias.ac.in The relationship between the etch rate (R) and temperature (T) follows the Arrhenius equation:

R = A exp(-E/kT)

where A is the pre-exponential factor, E is the activation energy of the etching process, and k is the Boltzmann constant. researchgate.netias.ac.in

By plotting the logarithm of the etch rate against the reciprocal of the absolute temperature, the activation energy and pre-exponential factor can be determined. researchgate.netias.ac.in These kinetic parameters provide insight into whether the dissolution is controlled by the surface reaction rate or by the diffusion of reactants and products. researchgate.net For barium oxalate, etching in 1 M HNO₃ is found to be reaction-rate controlled, while etching in 4 M NH₄Cl and 4 M BaCl₂ is diffusion-rate controlled. researchgate.net

Table 2: Kinetic Parameters for the Etching of Barium Oxalate Crystals

| Etchant Solution | Activation Energy (E) (kJ/mol) | Pre-exponential Factor (A) | Reference(s) |

|---|---|---|---|

| 1 M HNO₃ | 43.19 | 1.1 x 10⁶ | researchgate.net |

| 1 M HCl | 34.20 | 2.5 x 10⁴ | researchgate.net |

| 4 M NH₄Cl | 35.61 | 4.1 x 10⁴ | researchgate.net |

| 4 M BaCl₂ | 18.01 | 1.1 x 10¹ | researchgate.net |

| 4 M NH₄Cl + 1 M HCl | 21.01 | 3.2 x 10² | researchgate.net |

Theoretical and Computational Investigations of Barium Oxalate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific, in-depth DFT studies focused solely on barium oxalate (B1200264) are not extensively published, the methodology is well-established for analogous ionic compounds and metal-organic frameworks.

A DFT analysis of barium oxalate would typically involve calculating the electron density distribution to understand the nature of the chemical bonds. The bonding in BaC₂O₄ is predominantly ionic, characterized by the electrostatic attraction between the barium cation (Ba²⁺) and the oxalate anion (C₂O₄²⁻). DFT calculations can quantify this interaction by analyzing charge density maps and calculating Mulliken population analysis, which partitions the total electron density among the atoms. lu.lv This would reveal the degree of charge transfer from the barium atom to the oxalate moiety.

Furthermore, DFT is used to determine the electronic band structure and density of states (DOS). qut.edu.au For an ionic insulator like barium oxalate, these calculations would be expected to show a large band gap, with the valence band maximum (VBM) primarily composed of oxygen p-orbitals from the oxalate anion and the conduction band minimum (CBM) dominated by unoccupied barium orbitals. The precise value of the band gap is a key electronic property that determines the material's optical and electronic behavior. Hybrid functionals, such as HSE06, are often employed in DFT calculations to provide more accurate predictions of band gaps compared to standard approximations like the Generalized Gradient Approximation (GGA). nih.gov

Molecular Dynamics (MD) Simulations for Crystal Growth and Dissolution Processes

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations can provide atomic-level insights into complex processes such as crystal nucleation, growth, and dissolution, which are often difficult to observe directly through experimental means. nih.gov

For barium oxalate, MD simulations could model the initial stages of crystallization from a supersaturated aqueous solution. This involves tracking the interactions between Ba²⁺ and C₂O₄²⁻ ions as they shed their hydration shells and assemble into a crystal lattice. Such simulations can help identify the critical nucleus size and the mechanisms by which new layers are added to a growing crystal surface. nih.gov For instance, studies on the crystallization of barium sulfate (B86663) have shown how organic anions can inhibit both nucleation and growth by adsorbing onto the crystal surface. curtin.edu.au A similar approach could elucidate the role of various additives or impurities in barium oxalate crystallization. ias.ac.in

Conversely, MD simulations can also model the dissolution process. By placing a simulated barium oxalate crystal in contact with a solvent, researchers can observe the detachment of ions from the crystal lattice into the solution. These simulations provide detailed information about the dissolution rates at different crystal faces and the influence of factors like temperature and solvent composition on this process. researchgate.net

Thermodynamic Modeling of Solubility Equilibria and Phase Stability

Thermodynamic modeling is essential for understanding and predicting the solubility and phase stability of compounds like barium oxalate under various conditions. Barium oxalate is known for its low solubility in water and exists in several hydrated forms, including BaC₂O₄·0.5H₂O, BaC₂O₄·H₂O, BaC₂O₄·2H₂O, and BaC₂O₄·3.5H₂O. mdpi.com The stability of these different phases is a function of temperature and water activity.

Thermodynamic models can be developed based on experimental data, such as solubility measurements and calorimetric studies, to construct phase diagrams. nuczu.edu.ua These diagrams map out the regions of stability for the anhydrous and various hydrated forms of barium oxalate as a function of temperature and pressure. For example, thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have shown that BaC₂O₄·0.5H₂O dehydrates in the temperature range of 383–418 K (110–145 °C) to form anhydrous α-BaC₂O₄. researchgate.netresearchgate.net At higher temperatures (above 400 °C or 673 K), anhydrous barium oxalate decomposes to form barium carbonate (BaCO₃). wikipedia.org

By fitting experimental data to thermodynamic equations of state, key parameters such as the standard Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°) for each phase can be determined. This data is crucial for predicting the equilibrium state of the system and the spontaneity of phase transitions.

Table 1: Known Thermal Transitions of Barium Oxalate Hydrates

| Initial Compound | Transition Temperature | Product(s) | Notes |

|---|---|---|---|

| BaC₂O₄·0.5H₂O | 383–418 K (110–145 °C) | α-BaC₂O₄ | Dehydration reaction. researchgate.net |

| α-BaC₂O₄ and β-BaC₂O₄ | > 673 K (> 400 °C) | BaCO₃ | Decomposition reaction. researchgate.netwikipedia.org |

Investigation of Coordination Chemistry of Barium with Oxalate Ligands

The oxalate anion (C₂O₄²⁻) is a versatile ligand that can coordinate to metal ions in various modes. In barium oxalate systems, the large ionic radius of the Ba²⁺ ion allows for high coordination numbers, typically 9 or 10. mdpi.com The coordination environment of the barium ion is defined by the number of surrounding oxygen atoms from oxalate ligands and, in the case of hydrates, water molecules.

X-ray crystallography studies have provided detailed information on the coordination polyhedra in different barium oxalate-containing compounds.

In the mixed-anion compound Ba₂(C₂O₄)(H₂PO₃)₂, the barium ion is nine-coordinated by oxygen atoms (BaO₉). Four of these oxygens are from oxalate ions and five are from dihydrogen phosphite (B83602) ions. The resulting coordination polyhedron can be described as a monocapped square antiprism. mdpi.com

In BaC₂O₄·0.5H₂O, there are two independent barium atoms, each of which is coordinated to nine oxygen atoms (BaO₉) with Ba-O distances ranging from 2.73 to 2.99 Å. researchgate.net

In the molecular salt C₂H₁₀N₂·Ba(H₂O)₂(HC₂O₄)₄, the barium ion is ten-coordinated (BaO₁₀) by four bidentate hydrogen oxalate anions and two water molecules. The geometry of this coordination polyhedron is described as a distorted pentagonal antiprism. mdpi.com

Table 2: Coordination Environments in Barium Oxalate Systems

| Compound | Ba²⁺ Coordination Number | Coordination Polyhedron | Mean Ba-O Distance (Å) |

|---|---|---|---|

| Ba₂(C₂O₄)(H₂PO₃)₂ | 9 | Monocapped square antiprism | 2.824 mdpi.com |

| BaC₂O₄·0.5H₂O | 9 | - | 2.73 - 2.99 researchgate.net |

| C₂H₁₀N₂·Ba(H₂O)₂(HC₂O₄)₄ | 10 | Distorted pentagonal antiprism | 2.867 mdpi.com |

Computational Analysis of Hydrogen Bonding Networks in Hydrate (B1144303) Phases

In the hydrated forms of barium oxalate, hydrogen bonds play a crucial role in stabilizing the crystal structure. These bonds primarily involve the water molecules of crystallization, which can act as both hydrogen bond donors and acceptors, and the oxygen atoms of the oxalate anions.

Computational methods are invaluable for analyzing these complex hydrogen-bonding networks. nih.gov While specific computational studies on barium oxalate hydrates are limited, the approach would involve using the crystal structure data obtained from X-ray or neutron diffraction as a starting point. researchgate.net Using this geometry, computational techniques can:

Identify and Characterize Hydrogen Bonds: Algorithms can locate potential hydrogen bonds based on geometric criteria (e.g., donor-acceptor distance and angle) and calculate their strengths. sci-hub.se

Simulate Dynamics: Methods like MD simulations can be used to study the dynamics of the hydrogen-bonding network, including the reorientation of water molecules and proton transfer events, particularly as a function of temperature leading up to dehydration.

In BaC₂O₄·0.5H₂O, it has been noted that the water molecule forms weak hydrogen bonds. researchgate.net In contrast, the structure of C₂H₁₀N₂·Ba(H₂O)₂(HC₂O₄)₄ features a more extensive network of N–H···O and O–H···O hydrogen bonds that link the complex anions and the ethylenediammonium cations, creating a stable three-dimensional architecture. mdpi.com

Applications in Advanced Materials Science and Engineering Non Prohibited

Precursor Material for Functional Barium-Containing Ceramics and Oxides

Barium oxalate (B1200264) is a widely used precursor for the synthesis of a variety of barium-containing ceramics and oxides. Its primary advantage lies in the ability to yield high-purity, fine-particle-sized oxides upon thermal decomposition, which is crucial for fabricating high-performance ceramic components.

Barium titanate (BaTiO₃) is a ferroelectric ceramic with extensive applications in electronic devices like capacitors and sensors. The use of barium oxalate, often in the form of barium titanyl oxalate (BaTiO(C₂O₄)₂·4H₂O or BTO), as a precursor is a well-established method for producing BaTiO₃ powder. google.comgoogle.com This process involves the thermal decomposition of the oxalate precursor at elevated temperatures.

The synthesis process typically involves precipitating barium titanyl oxalate from a solution containing barium and titanium ions, followed by calcination. google.comgoogle.com The calcination temperature significantly influences the properties of the resulting barium titanate powder. For instance, heating BTO in a microwave system at 500°C can produce cubic BaTiO₃, while temperatures above 600°C can yield the tetragonal form. ias.ac.in In conventional furnace heating, BaTiO₃ formation from BTO generally occurs at temperatures above 700°C. ias.ac.in The use of mechanochemical processing of barium titanyl oxalate can lead to the formation of structurally imperfect barium titanate, which transforms into well-crystallized cubic BaTiO₃ at a lower calcination temperature of 550°C compared to the 800°C required for the thermal decomposition of untreated BTO. researchgate.net

Table 1: Synthesis of Barium Titanate (BaTiO₃) via Barium Oxalate Precursors

| Precursor | Synthesis Method | Calcination Temperature (°C) | Resulting Phase | Reference |

| Barium Titanyl Oxalate (BTO) | Microwave Heating | 500 | Cubic BaTiO₃ | ias.ac.in |

| Barium Titanyl Oxalate (BTO) | Microwave Heating | >600 | Tetragonal BaTiO₃ | ias.ac.in |

| Barium Titanyl Oxalate (BTO) | Conventional Furnace | >700 | Cubic BaTiO₃ | ias.ac.in |

| Barium Titanyl Oxalate (BTO) | Mechanochemical Processing + Calcination | 550 | Cubic BaTiO₃ | researchgate.net |

| Barium Titanyl Oxalate (BTO) | Conventional Thermal Decomposition | 800 | Cubic BaTiO₃ | researchgate.net |

| Barium Titanyl Oxalate (BTO) | Calcination | 900-1300 | Barium Titanate | google.com |

Barium stannate (BaSnO₃) is a perovskite ceramic with applications in thermally stable capacitors and gas sensors. ijnrd.orgnitrkl.ac.in The co-precipitation method using oxalate precursors is an effective route for synthesizing fine BaSnO₃ powders. ijnrd.orgresearchgate.net This technique involves the simultaneous precipitation of barium and tin oxalates from a solution, followed by calcination to form barium stannate. ijnrd.org

In a typical process, an equimolar solution of barium and tin chlorides is treated with excess oxalic acid to precipitate mixed Ba-Sn oxalate. researchgate.net This precipitate is then filtered, washed, dried, and calcined at temperatures around 1050°C for several hours to yield fine BaSnO₃ powders with a cubic phase. ijnrd.orgresearchgate.net This method is advantageous as it allows for the formation of BaSnO₃ at a relatively low temperature of 1075°C. ijnrd.orgijnrd.org The resulting powders are characterized by their high purity and fine particle size. ijnrd.org

The properties of barium titanate can be tailored for specific applications by introducing dopants. Barium oxalate precursors play a crucial role in the synthesis of doped barium titanates. For example, manganese-doped barium titanate (BaMnTiO₃) can be prepared using an impregnation method where barium titanate powder, synthesized via the oxalate method, is mixed with a manganese source. scientific.netresearchgate.netresearchgate.net

The initial BaTiO₃ is synthesized from precursors like barium chloride and potassium titanium oxalate. scientific.netresearchgate.netresearchgate.net After calcination, the BaTiO₃ powder is impregnated with a solution of a manganese salt, such as manganese chloride. scientific.netresearchgate.netresearchgate.net Subsequent calcination of this mixture at temperatures between 800°C and 900°C results in the formation of BaMnTiO₃. scientific.netresearchgate.netresearchgate.net The final product can exhibit a hexagonal crystal structure and particle sizes in the nanometer range. scientific.netresearchgate.netresearchgate.net Similarly, a peroxo-oxalate complexation method can be used to prepare doped barium titanates like BaTi₀.₉₁Zr₀.₀₉O₃, which has applications in discharge capacitors. capes.gov.br

The thermal stability of barium oxalate makes it a valuable component in the fabrication of high-temperature ceramics. scirp.org It decomposes at approximately 400°C, a property that is advantageous in processes requiring high temperatures. The decomposition of barium oxalate within a ceramic matrix can lead to the in-situ formation of barium oxide (BaO), which can then react with other components to form the desired ceramic phases. This approach can improve the hardness of materials like barium titanate for capacitor applications. scirp.org The use of oxalate precursors in general allows for precise control over the stoichiometry and particle size of the final ceramic product, which is critical for achieving desired properties in high-temperature applications. arxiv.org

Integration in Pyrotechnic Compositions as Colorants

Barium oxalate is utilized in pyrotechnics as a green colorant. wikipedia.orgchegg.comchemicalbook.in When heated in a flame, barium compounds emit a characteristic green light. Barium oxalate is a preferred source of barium for this purpose in certain specialized compositions, particularly those containing magnesium. wikipedia.org A key advantage of barium oxalate in pyrotechnics is that it acts as a reducing agent, unlike many other colorants which are oxidizing agents. wikipedia.orgchemicalbook.in This property allows for the creation of vivid green flames without the need for additional chlorine donors, and the burn rate can be sustained without common oxidizers like nitrates, chlorates, and perchlorates. wikipedia.org

Emerging Applications in Energy Storage Systems

While the primary applications of barium oxalate are in ceramics and pyrotechnics, there is emerging interest in the use of oxalates, including barium oxalate, in energy storage systems. americanelements.comresearchgate.net Transition metal oxalates are being investigated as potential electrode materials for batteries and supercapacitors due to their unique structural and physicochemical properties. researchgate.net Although research on barium oxalate specifically for energy storage is less extensive compared to other transition metal oxalates, its potential as a precursor for electrochemically active materials is recognized. americanelements.com However, studies on the reversible dehydration and rehydration of alkaline earth oxalates, including barium oxalate, have shown that barium oxalate exhibits irreversible behavior, which may limit its direct application in thermochemical energy storage systems that rely on reversible hydration cycles. acs.org

Influence on Mechanical Properties of Composite Materials

Barium oxalate plays a notable role in modifying the mechanical characteristics of certain composite materials, with a primary example being the enhancement of hardness in barium titanate (BaTiO₃) ceramics. scirp.orgresearchgate.netresearchgate.net Barium titanate is a critical ferroelectric ceramic used in the manufacturing of capacitors and other electronic components. The addition of barium oxalate or its use as a precursor in the synthesis of barium titanate has been shown to improve the material's hardness. scirp.orgresearchgate.net

| Material Property | Observation | Source |

| Hardness of Barium Titanate | Barium oxalate is used to improve the hardness of barium titanate. scirp.orgresearchgate.netresearchgate.net | scirp.orgresearchgate.netresearchgate.net |

| Mechanism | The high activation energy, thermal stability, and heat resistance of barium oxalate contribute to the enhanced hardness of the final ceramic product. scirp.orgresearchgate.net | scirp.orgresearchgate.net |

| Activation Energy | The calculated activation energy for barium oxalate decomposition is in the range of 185.4 - 187.4 KJ·mol⁻¹. scirp.org | scirp.org |

Research into Mixed-Anion Frameworks and Crystallochemical Versatility

The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of coordinating with metal centers in various ways, forming chains, layers, or complex three-dimensional structures. researchgate.net This versatility extends to barium oxalate, which has become a subject of interest in the field of crystallochemical research, particularly in the development of mixed-anion frameworks. mdpi.com These are crystalline structures that incorporate oxalate alongside other anions.

Research in this area, while still developing, has yielded novel compounds with unique crystal structures. mdpi.com Two notable examples are:

Ba₂(C₂O₄)(H₂PO₃)₂ : This compound represents a three-dimensional mixed-anion framework. mdpi.com In this structure, the barium ion is coordinated by nine oxygen atoms. A significant feature is that the oxalate ion is substantially twisted. mdpi.com

C₂H₁₀N₂·Ba(H₂O)₂(HC₂O₄)₄ : This is a molecular salt containing ethylenediammonium cations and complex barium-containing anions. mdpi.com Unlike the previous example, the oxalate ion here is nearly planar. The barium ion is coordinated by ten oxygen atoms in a distorted pentagonal anti-prism arrangement. mdpi.com

Another example of a mixed-anion barium oxalate is [Ba₂(C₂O₄)(H₂O)₆₂]n , which features a layered structure. nih.gov In this compound, positively charged layers are formed by barium cations, oxalate anions, and water molecules, which are interspersed with non-coordinated thiocyanate (B1210189) (NCS⁻) anions. nih.gov The oxalate anion in this structure is coordinated to six different barium cations. nih.gov

These studies demonstrate the crystallochemical versatility of the oxalate ion when combined with barium, allowing for the construction of diverse and complex framework structures. mdpi.com The investigation into barium oxalates combined with other oxo-anions or organic cations is considered to be in its early stages, suggesting potential for the discovery of more novel materials. mdpi.com

| Compound | Crystal System | Key Structural Features | Source |

| Ba₂(C₂O₄)(H₂PO₃)₂ | Monoclinic | 3D mixed-anion framework; twisted oxalate ion; BaO₉ coordination. mdpi.com | mdpi.com |